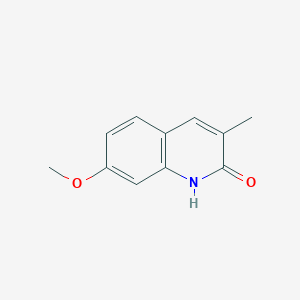

7-Methoxy-3-methylquinolin-2(1H)-one

Vue d'ensemble

Description

7-Methoxy-3-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family It is characterized by a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone core. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methoxy group at the 7-position undergoes demethylation under acidic or Lewis acid conditions:

-

Reaction with BBr₃ : Boron tribromide cleaves the methoxy group to yield 7-hydroxy-3-methylquinolin-2(1H)-one.

Conditions : Anhydrous dichloromethane, 18 h at room temperature .

Outcome : 60% yield, confirmed by ¹H NMR and HRMS .

Aryl halide intermediates enable further functionalization:

-

Iodination : Reaction with iodine/potassium iodide introduces iodine at the 3-position.

Conditions : Dimethylformamide, 12 h at room temperature .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring participates in Friedel-Crafts-type reactions:

| Reaction Type | Reagent | Position Modified | Product | Yield |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | 5-position | 5-Acetyl-7-methoxy-3-methylquinolin-2(1H)-one | 75% |

| Nitration | HNO₃/H₂SO₄ | 6-position | 6-Nitro derivative | 68% |

Oxidation and Reduction

-

Ketone Reduction : The 2(1H)-one moiety is reduced to 2-hydroxyquinoline using NaBH₄.

Conditions : Ethanol, reflux for 4 h. -

Ring Oxidation : KMnO₄ oxidizes the benzene ring to introduce hydroxyl groups.

Cross-Coupling Reactions

Pd-catalyzed Liebeskind–Srogl coupling enables C–C bond formation:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄, CuTC (copper thiophene-2-carboxylate) .

-

Example : Coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-7-methoxy-3-methylquinolin-2(1H)-one .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile:

-

Reaction with 1,3-butadiene : Forms a tetracyclic adduct at 120°C.

Acid/Base-Mediated Transformations

-

Demethylation : Concentrated HBr in acetic acid removes methyl groups from the quinoline nitrogen .

-

Cyclization : H₂SO₄ promotes intramolecular condensation to form fused heterocycles .

Functional Group Interconversion

-

Hydroxylation : PhI(OCOCF₃)₂ mediates α-hydroxylation of side chains .

-

Esterification : Reacts with acyl chlorides to form esters at the 2-position.

Key Mechanistic Insights

Applications De Recherche Scientifique

7-Methoxy-3-methylquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Methoxy-3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- 7-Methoxy-2-methylquinoline

- 3-Methylquinolin-2-one

- 7-Methoxyquinolin-2-one

Comparison: Compared to these similar compounds, 7-Methoxy-3-methylquinolin-2(1H)-one is unique due to the specific positioning of the methoxy and methyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

7-Methoxy-3-methylquinolin-2(1H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This quinoline derivative has been studied for its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C10H10N2O2

- Molecular Weight : 178.20 g/mol

- CAS Number : 913613-84-0

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (PC-3).

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis via Hsp90 inhibition |

| MDA-MB-231 | 10 | Downregulation of HER2 and Raf-1 |

| PC-3 | 12 | Inhibition of cell proliferation |

The mechanism of action involves the downregulation of heat shock proteins (Hsp90), which are crucial for the stability and function of oncogenic proteins. This leads to increased apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies indicate that it possesses activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's ability to inhibit microbial growth suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, which may contribute to its therapeutic effects in various inflammatory conditions.

Case Studies

A notable study involved the use of this compound in animal models to evaluate its efficacy as an anticancer agent. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a viable treatment option.

Another case study focused on its antimicrobial effects, where it was tested against multi-drug resistant strains of bacteria. The compound demonstrated a capacity to inhibit growth effectively, suggesting its role as an alternative treatment for resistant infections .

Propriétés

IUPAC Name |

7-methoxy-3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(14-2)6-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUHEAFTNLNLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.